molecular formula C5H5ClN2O B2937090 3-Cyanoazetidine-1-carbonyl chloride CAS No. 1334511-73-7

3-Cyanoazetidine-1-carbonyl chloride

Cat. No. B2937090
CAS RN: 1334511-73-7
M. Wt: 144.56
InChI Key: PVSXFUFHXDNIOG-UHFFFAOYSA-N
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Description

3-Cyanoazetidine-1-carbonyl chloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Molecular Structure Analysis

While the specific molecular structure of this compound is not directly available, related compounds such as 1-(N-BOC)-3-cyanoazetidine have been analyzed . The carbon and oxygen in the carbonyl group are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .

Scientific Research Applications

Chemical Synthesis and Functionalization

Compounds similar to 3-Cyanoazetidine-1-carbonyl chloride are pivotal in the development of new synthetic methodologies. For instance, the selective carbon-carbon bond cleavage of cyclopropanols has been a significant area of interest. Cyclopropanols and related derivatives serve as unique synthons for constructing complex molecules through various reactivity modes, such as homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening, alongside methods like base-mediated ring-opening, metal-catalyzed C-C insertions and eliminations, and oxidative fragmentation (Tyler R McDonald et al., 2020).

Biomedical Research

In biomedical research, fluorescent redox probes like 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) have been employed for directly visualizing actively respiring bacteria in environmental samples. This application underscores the role of cyano-containing compounds in developing diagnostic tools and advancing microbial studies (G. Rodriguez et al., 1992).

Antimicrobial and Cytotoxic Properties

Research into CO-releasing molecules (CORMs), such as Ru-carbonyl compounds (e.g., CORM-3 Ru(CO)3Cl(glycinate)), reveals their potential as novel antimicrobial drugs. These studies show the antimicrobial agent to be Ru(II), which binds tightly to thiols, rather than CO release being the primary mechanism of action, suggesting a need for a major reappraisal of the biological effects of CORMs (Hannah M. Southam et al., 2018).

Materials Science

In materials science, compounds like tetrazolyl triazolotriazine, synthesized through the treatment of amines with cyanogen derivatives, have emerged as insensitive high explosives with potential as replacements for traditional explosives. These materials offer advantages in terms of safety and stability, making them suitable for a range of applications (C. Snyder et al., 2017).

Heterocyclic Chemistry

Heterocyclic chemistry benefits from the synthesis of 3,3-dichloroazetidines, showcasing the utility of cyano and chloro functional groups in creating novel azetidine classes. These syntheses enable the exploration of new chemical spaces for pharmaceuticals and agrochemicals (W. Aelterman et al., 1998).

Safety and Hazards

The safety data sheet for 1-Boc-3-cyanoazetidine indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 3-Cyanoazetidine-1-carbonyl chloride are not directly available, related compounds such as 1-cyanoacetyl-3,5-dimethylpyrazole have been used in organic synthesis . This suggests potential future directions in the synthesis of novel organic compounds.

properties

IUPAC Name

3-cyanoazetidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5(9)8-2-4(1-7)3-8/h4H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSXFUFHXDNIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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